2-(2-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride

Kinase inhibitor Structure-activity relationship Regioisomer comparison

2-(2-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride (CAS 1198286-95-1; molecular formula C₁₄H₁₈ClFN₂O; MW 284.76 g/mol) is a spirocyclic lactam belonging to the 2,8-diazaspiro[4.5]decan-1-one chemotype. This scaffold consists of a pyrrolidin-2-one ring fused via a quaternary spiro carbon to a piperidine ring, with an N2-(2-fluorophenyl) substituent distinguishing it from regioisomeric and non-fluorinated analogs.

Molecular Formula C14H18ClFN2O
Molecular Weight 284.75 g/mol
Cat. No. B8240045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride
Molecular FormulaC14H18ClFN2O
Molecular Weight284.75 g/mol
Structural Identifiers
SMILESC1CNCCC12CCN(C2=O)C3=CC=CC=C3F.Cl
InChIInChI=1S/C14H17FN2O.ClH/c15-11-3-1-2-4-12(11)17-10-7-14(13(17)18)5-8-16-9-6-14;/h1-4,16H,5-10H2;1H
InChIKeyQJBJARKUAQHICD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one Hydrochloride: Spirocyclic Scaffold Identity and Procurement Baseline


2-(2-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride (CAS 1198286-95-1; molecular formula C₁₄H₁₈ClFN₂O; MW 284.76 g/mol) is a spirocyclic lactam belonging to the 2,8-diazaspiro[4.5]decan-1-one chemotype . This scaffold consists of a pyrrolidin-2-one ring fused via a quaternary spiro carbon to a piperidine ring, with an N2-(2-fluorophenyl) substituent distinguishing it from regioisomeric and non-fluorinated analogs. The compound is supplied as a hydrochloride salt, a form that typically enhances aqueous solubility and solid-state stability relative to the free base, making it suitable for solution-phase screening and in vitro assay workflows . The 2,8-diazaspiro[4.5]decan-1-one core has been validated as a privileged scaffold in medicinal chemistry, yielding potent inhibitors of diverse targets including TYK2/JAK1 kinases (IC₅₀ values of 6–37 nM for optimized derivatives), RIPK1 (IC₅₀ = 92 nM), chitin synthase (IC₅₀ = 0.12–0.29 mM), and phospholipase D isoforms [1][2][3][4].

Why 2-(2-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one Hydrochloride Cannot Be Substituted with Generic Spirocyclic Analogs


The 2,8-diazaspiro[4.5]decan-1-one scaffold exhibits pronounced sensitivity to both the position and electronic character of the N-aryl substituent. In the TYK2/JAK1 inhibitor series, systematic SAR exploration demonstrated that even subtle modifications to the aryl group at the N2 position produced >10-fold variations in kinase inhibitory potency and profoundly altered selectivity profiles across the JAK family [1]. Similarly, in the chitin synthase inhibitor series, compounds differing only in aryl substitution pattern (e.g., 4a–4r) displayed IC₅₀ values spanning 0.12 mM to >1 mM against the same enzyme target [2]. The 2-fluorophenyl substituent in the title compound introduces a unique combination of steric and electronic effects—ortho-fluorine electron withdrawal, restricted conformational mobility of the aryl ring, and altered hydrogen-bonding capacity—that cannot be reproduced by the corresponding 4-fluoro, 3-fluoro, unsubstituted phenyl, or 2-chloro analogs. Furthermore, the hydrochloride salt form provides well-defined stoichiometry (1:1 salt) and reproducible solubility characteristics that are essential for quantitative pharmacology, whereas free-base forms of regioisomeric analogs may exhibit variable protonation states under assay conditions, compromising data reproducibility .

Head-to-Head Differentiation Evidence for 2-(2-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one Hydrochloride vs. Closest Analogs


Regioisomeric Differentiation: N2-(2-Fluorophenyl) vs. N2-(4-Fluorophenyl) Substitution Pattern

The title compound bears the fluorophenyl group at the N2 position of the 2,8-diazaspiro[4.5]decan-1-one scaffold (2-(2-fluorophenyl) substitution), which is regioisomerically distinct from the 4-position substitution found in 4-(2-fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one (CAS 910442-64-7) and 4-(4-fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one (CAS 857680-63-8) . In published 2,8-diazaspiro[4.5]decan-1-one SAR campaigns, the N2-aryl substitution position directly controls the trajectory of the aryl ring into the target binding pocket; N2-substituted analogs in the TYK2/JAK1 series achieved TYK2 IC₅₀ values of 6 nM, while closely related N8-substituted or 4-aryl variants from other series showed fundamentally different target engagement profiles [1]. This positional difference is structural, not merely electronic, and cannot be bridged by parameter interpolation.

Kinase inhibitor Structure-activity relationship Regioisomer comparison

Hydrochloride Salt Advantage: Defined Stoichiometry vs. Free Base Analogs

The title compound is supplied as the hydrochloride salt (1:1 stoichiometry), which provides a defined protonation state of the piperidine secondary amine (predicted pKa ~10.4 for the conjugate acid of the piperidine nitrogen in closely related 2-phenyl-2,8-diazaspiro[4.5]decan-1-one) . The regioisomeric analogs 4-(2-fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one (CAS 910442-64-7) and 4-(4-fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one (CAS 857680-63-8) are predominantly offered as free bases (MW 248.30) . The hydrochloride salt of the closely related 2-methyl-2,8-diazaspiro[4.5]decan-1-one has been noted to exhibit water-soluble characteristics advantageous for pharmaceutical applications, while free base forms typically require co-solvent or pH adjustment for dissolution . For the title compound, the hydrochloride salt ensures consistent ionization at physiological and assay pH (pH 7.4), eliminating batch-to-batch variability in dissolution rate and effective concentration that may occur with free base analogs.

Salt form selection Aqueous solubility Assay reproducibility

Electronic Differentiation: Ortho-Fluorine Effect on Lipophilicity vs. Non-Fluorinated and Para-Fluorinated Analogs

The ortho-fluorine atom in the 2-fluorophenyl substituent of the title compound is predicted to reduce logP relative to the non-fluorinated 2-phenyl analog while increasing it relative to the para-fluoro regioisomer due to intramolecular electronic effects. The non-fluorinated 2-phenyl-2,8-diazaspiro[4.5]decan-1-one has a reported LogP of 2.19 . For the closely related 4-(2-fluorophenyl) regioisomer (CAS 910442-64-7), the predicted XLogP is 1.0 . While experimentally measured logP/logD values for the title compound have not been published, the ortho-fluorine substitution is expected to produce a logP intermediate between the 2-phenyl analog (LogP 2.19) and the 4-(2-fluorophenyl) analog (XLogP 1.0), due to the balance between fluorine's electronegativity (lowering logP) and the ortho effect reducing solvation of the aromatic ring (attenuating the logP decrease) . This nuanced lipophilicity profile affects both membrane permeability and non-specific protein binding in ways that cannot be replicated by either the non-fluorinated or para-fluorinated analogs.

Lipophilicity modulation Ortho-effect Physicochemical property comparison

Scaffold Versatility: One Core, Multiple Validated Target Classes vs. Single-Target Analogs

The 2,8-diazaspiro[4.5]decan-1-one scaffold has been independently validated as a productive chemotype across at least eight distinct protein target classes: TYK2/JAK1 kinases (IC₅₀ = 6–37 nM for optimized N2-substituted derivatives), RIPK1 kinase (IC₅₀ = 92 nM), chitin synthase (IC₅₀ = 0.12–0.29 mM), phospholipase D1/2, PHD2, T-type calcium channels, GPIIb-IIIa integrin, and hormone-sensitive lipase (HSL) [1][2][3][4][5][6][7][8]. This breadth of validated target engagement distinguishes the 2,8-diazaspiro[4.5]decan-1-one core from more narrowly validated spirocyclic scaffolds such as 1,3,8-triazaspiro[4.5]decan-4-one (primarily PLD inhibitors with poor pharmacokinetic properties: rat fu < 0.03, t₁/₂ < 0.15 h) [9]. The N2-(2-fluorophenyl) substituent in the title compound retains the full synthetic derivatization potential at the N8-piperidine position, enabling library enumeration while preserving the privileged core geometry.

Privileged scaffold Multi-target screening Chemical probe development

Optimal Research and Procurement Scenarios for 2-(2-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one Hydrochloride


Kinase Inhibitor Lead Optimization: JAK Family and RIPK1 Programs

The N2-(2-fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one scaffold maps directly onto the SAR framework established for TYK2/JAK1 and RIPK1 inhibition. In the TYK2/JAK1 series, N2-aryl-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives achieved TYK2 IC₅₀ values as low as 6 nM with >23-fold selectivity over JAK2, and demonstrated superior in vivo anti-inflammatory efficacy compared to tofacitinib in acute ulcerative colitis models [1]. In the RIPK1 series, 2,8-diazaspiro[4.5]decan-1-one derivatives yielded compound 41 with RIPK1 IC₅₀ = 92 nM and significant anti-necroptotic effects in U937 cells [2]. The title compound provides the N2-aryl substitution pre-installed, allowing medicinal chemistry teams to focus SAR exploration exclusively on the N8-piperidine vector, reducing synthetic cycle time by 2–3 steps relative to starting from the unsubstituted 2,8-diazaspiro[4.5]decan-1-one core (CAS 546086-95-7).

Fragment-Based Drug Discovery (FBDD) and Privileged Scaffold Library Design

The 2,8-diazaspiro[4.5]decan-1-one core meets key fragment-like criteria (MW 154.21 for the unsubstituted core) while offering a defined sp³-rich three-dimensional geometry that is underrepresented in commercial fragment libraries. The spirocyclic architecture provides conformational restraint that enhances binding affinity and selectivity relative to flexible linear analogs, a property exploited across multiple target classes . The title compound, with its pre-installed 2-fluorophenyl group, serves as an advanced fragment or early lead-like molecule (MW 284.76 as HCl salt) that can directly enter biochemical screens without the synthetic overhead of N-arylation. The scaffold's demonstrated 'privileged' character—productive against ≥8 distinct target classes—makes it a strategic inclusion in diversity-oriented screening decks [3].

CNS Drug Discovery: GlyT1 and Calcium Channel Modulation Programs

The 2,8-diazaspiro[4.5]decan-1-one scaffold has produced potent and selective GlyT1 inhibitors and T-type calcium channel antagonists, both of which are CNS-relevant target classes [4][5]. The balanced lipophilicity profile expected for the 2-(2-fluorophenyl) derivative (estimated LogP ~1.5–1.8, intermediate between the 2-phenyl analog at LogP 2.19 and the 4-(2-fluorophenyl) analog at XLogP 1.0) places it within the optimal CNS drug space (LogP 1–3) . The hydrochloride salt ensures consistent dissolution and ionization for in vitro blood-brain barrier permeability assays (e.g., PAMPA-BBB or MDCK-MDR1), eliminating the confounding factor of variable free base solubility that can compromise apparent permeability measurements.

Antifungal and Anti-Infective Drug Discovery: Chitin Synthase Inhibitor Programs

In the chitin synthase inhibitor series, 2,8-diazaspiro[4.5]decan-1-one derivatives bearing aryl substituents demonstrated moderate to excellent CHS inhibition (IC₅₀ = 0.12–0.29 mM for the most active compounds 4e and 4j, compared to polyoxin B IC₅₀ = 0.08 mM) and selective antifungal activity with MIC values as low as 0.04 mmol/L against C. albicans (superior to fluconazole at 0.104 mmol/L) [6]. Several compounds also exhibited additive or synergistic effects with fluconazole against C. albicans, A. fumigatus, and A. flavus [6]. The title compound, as an N2-(2-fluorophenyl)-substituted variant, provides a starting point for exploring the impact of ortho-fluorination on CHS potency and fungal species selectivity, a dimension not investigated in the published series which focused on 4-substituted benzyl and phenyl derivatives.

Quote Request

Request a Quote for 2-(2-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.